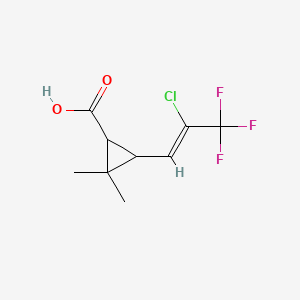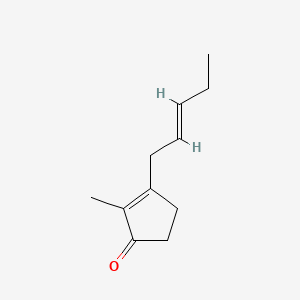![molecular formula C17H14O7 B1237807 (2Z)-4,6-dihydroxy-2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B1237807.png)
(2Z)-4,6-dihydroxy-2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-benzofuran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-dihydroxy-2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-3-benzofuranone is a member of aurones.
Scientific Research Applications
Natural Compound Derivatives and Synthesis
A study by Dobner et al. (2003) identified compounds related to benzofuran, including a new lignan and sesquiterpene derivatives, isolated from the roots of Leontopodium alpinum and L. leontopodioides. These compounds' structures were determined through spectroscopic studies (Dobner et al., 2003).
Fukui, Nakayama, and Tanaka (1969) synthesized an analogue of the naturally occurring 5,6-dimethoxy compound, a related benzofuran derivative, by dehydration of the corresponding 2-(1’-hydroxy)isopropyl derivative, showing the synthetic versatility of these compounds (Fukui, Nakayama, & Tanaka, 1969).
Biological Activities and Potential Applications
Xia et al. (2011) isolated new compounds, including benzofuran derivatives, from the marine endophytic fungus NIGROSPORA sp. These compounds exhibited moderate antitumor and antimicrobial activities, indicating potential therapeutic applications (Xia et al., 2011).
Du et al. (2017) isolated new arylbenzofurans from an endophytic fungus, demonstrating significant anti-tobacco mosaic virus (anti-TMV) activity. This finding suggests potential use in agricultural applications for virus control (Du et al., 2017).
Pieters et al. (1999) synthesized a series of dihydrobenzofuran lignans and related compounds, showing potential antitumor activity. This study highlights the potential of benzofuran derivatives in cancer treatment (Pieters et al., 1999).
Synthetic Techniques and Modifications
Kobayashi, Kuroda, and Shigemura (2015) developed an efficient method for preparing 1,3-dihydro-3-oxo-2-benzofuran-1-carboxylates, showcasing the diverse synthetic approaches possible with benzofuran derivatives (Kobayashi, Kuroda, & Shigemura, 2015).
Yamaguchi et al. (2018) achieved the one-pot synthesis of 2,3-disubstituted benzofurans, further indicating the adaptability of these compounds in synthetic chemistry (Yamaguchi et al., 2018).
properties
Molecular Formula |
C17H14O7 |
|---|---|
Molecular Weight |
330.29 g/mol |
IUPAC Name |
(2Z)-4,6-dihydroxy-2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C17H14O7/c1-22-12-3-8(4-13(23-2)16(12)20)5-14-17(21)15-10(19)6-9(18)7-11(15)24-14/h3-7,18-20H,1-2H3/b14-5- |
InChI Key |
LOVMOOUQHWMIHZ-RZNTYIFUSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C\2/C(=O)C3=C(C=C(C=C3O2)O)O |
SMILES |
COC1=CC(=CC(=C1O)OC)C=C2C(=O)C3=C(C=C(C=C3O2)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=C2C(=O)C3=C(C=C(C=C3O2)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




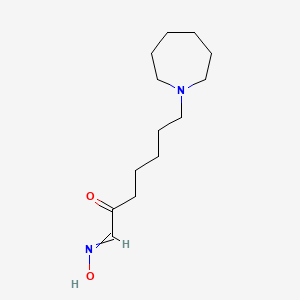
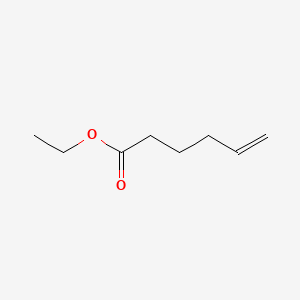
![[(8R,9R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B1237733.png)


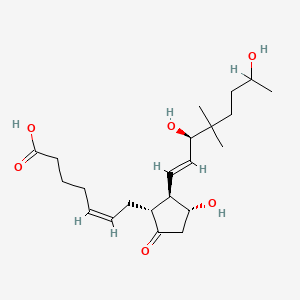
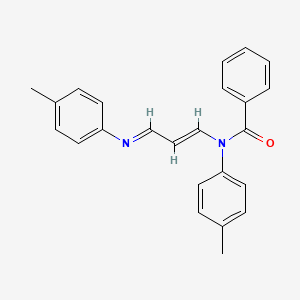
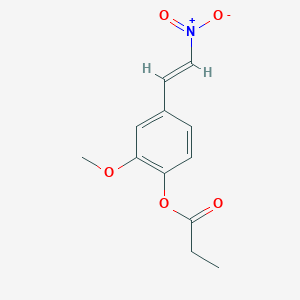

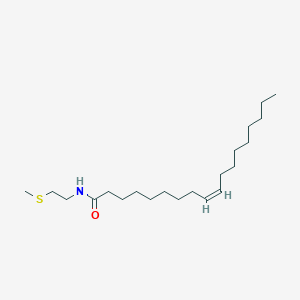
![[3-[(Z)-2-chloro-2-cyanoethenyl]-1-methyl-2-oxoindol-3-yl] acetate](/img/structure/B1237744.png)
